molecular formula C24H25FO5S B14011931 (2S,3R,4R)-2-((R)-1,2-Dihydroxyethyl)-5-(3-((5-(4-fluorophenyl)thiophen-2-YL)methyl)-4-methylphenyl)tetrahydrofuran-3,4-diol

(2S,3R,4R)-2-((R)-1,2-Dihydroxyethyl)-5-(3-((5-(4-fluorophenyl)thiophen-2-YL)methyl)-4-methylphenyl)tetrahydrofuran-3,4-diol

Cat. No.: B14011931
M. Wt: 444.5 g/mol
InChI Key: ZLPSHXQANWMHSC-GTZMKNEESA-N
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Description

The compound “(2S,3R,4R)-2-(®-1,2-Dihydroxyethyl)-5-(3-((5-(4-fluorophenyl)thiophen-2-YL)methyl)-4-methylphenyl)tetrahydrofuran-3,4-diol” is a complex organic molecule featuring multiple functional groups, including hydroxyl groups, a fluorophenyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the tetrahydrofuran ring, the introduction of the fluorophenyl and thiophene groups, and the addition of hydroxyl groups. Typical synthetic routes might include:

    Formation of the Tetrahydrofuran Ring: This could be achieved through cyclization reactions involving diols and epoxides.

    Introduction of the Fluorophenyl and Thiophene Groups: These groups could be introduced via cross-coupling reactions such as Suzuki or Stille coupling.

    Addition of Hydroxyl Groups: Hydroxyl groups can be introduced through oxidation reactions using reagents like osmium tetroxide or potassium permanganate.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Scaling Up Reactions: Ensuring that reactions can be performed on a large scale without significant loss of yield or purity.

    Purification Techniques: Utilizing techniques such as chromatography or crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The fluorophenyl group can be reduced to form a phenyl group.

    Substitution: The thiophene ring can undergo substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like chromium trioxide or PCC (Pyridinium chlorochromate).

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens or organometallic compounds.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

Chemistry

This compound can be used as a building block in organic synthesis to create more complex molecules.

Biology

Medicine

Possible use as a pharmaceutical intermediate or active ingredient.

Industry

Applications in materials science for the development of new materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, in medicinal chemistry, it might interact with specific enzymes or receptors to exert a therapeutic effect. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3R,4R)-2-(®-1,2-Dihydroxyethyl)-5-(3-((5-(4-chlorophenyl)thiophen-2-YL)methyl)-4-methylphenyl)tetrahydrofuran-3,4-diol
  • (2S,3R,4R)-2-(®-1,2-Dihydroxyethyl)-5-(3-((5-(4-bromophenyl)thiophen-2-YL)methyl)-4-methylphenyl)tetrahydrofuran-3,4-diol

Uniqueness

The presence of the fluorophenyl group in the compound makes it unique compared to its chlorophenyl and bromophenyl analogs. This fluorine atom can significantly influence the compound’s chemical reactivity and biological activity.

Properties

Molecular Formula

C24H25FO5S

Molecular Weight

444.5 g/mol

IUPAC Name

(2S,3R,4R)-2-[(1R)-1,2-dihydroxyethyl]-5-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]oxolane-3,4-diol

InChI

InChI=1S/C24H25FO5S/c1-13-2-3-15(23-21(28)22(29)24(30-23)19(27)12-26)10-16(13)11-18-8-9-20(31-18)14-4-6-17(25)7-5-14/h2-10,19,21-24,26-29H,11-12H2,1H3/t19-,21-,22-,23?,24+/m1/s1

InChI Key

ZLPSHXQANWMHSC-GTZMKNEESA-N

Isomeric SMILES

CC1=C(C=C(C=C1)C2[C@@H]([C@H]([C@@H](O2)[C@@H](CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F

Canonical SMILES

CC1=C(C=C(C=C1)C2C(C(C(O2)C(CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F

Origin of Product

United States

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